molecular formula C11H12ClNO2 B1530757 1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1519318-14-9

1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1530757
CAS No.: 1519318-14-9
M. Wt: 225.67 g/mol
InChI Key: FPGYADRKFPWWLU-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a 2-chlorophenyl group and a carboxylic acid group

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid has been investigated for its potential as a therapeutic agent, particularly in the context of neuropeptide systems. Research indicates its involvement in modulating the relaxin-3/RXFP3 signaling pathway, which plays a critical role in various physiological processes, including stress response and appetite regulation. In pharmacological studies, antagonists targeting this pathway have shown promise in managing conditions such as metabolic syndrome and alcohol addiction .

Case Study: RXFP3 Antagonism

A study highlighted the discovery of non-peptide antagonists for RXFP3, including this compound derivatives. These compounds were screened for their ability to inhibit relaxin-3 activity, demonstrating varying degrees of potency. Notably, one compound exhibited an IC50 value of 5.74 μM, indicating significant antagonist activity .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves several methodologies aimed at enhancing its pharmacological properties while minimizing lipophilicity. The structure-activity relationship studies have revealed that modifications on the pyrrolidine ring can significantly influence the compound's biological activity.

Table 1: Key Structural Modifications and Their Effects

ModificationEffect on Activity (IC50)Notes
2-Chloro substitutionImproved potencyMaintains favorable lipophilicity
Additional aryl groupsVariable effectsSome substitutions lead to decreased activity
Ring modificationsSignificant impactEssential for optimizing pharmacokinetics

Antioxidant Properties

Recent studies have explored the antioxidant potential of pyrrolidine derivatives, including those based on this compound. These compounds demonstrated varying degrees of antioxidant activity in vitro, suggesting potential applications in oxidative stress-related conditions.

Case Study: Antioxidant Activity Assessment

A series of derivatives were tested for their reducing power, with specific compounds showing high antioxidant effects. For instance, certain derivatives exhibited significant reducing properties, indicating their potential utility in therapeutic applications targeting oxidative damage .

Cytotoxicity and Antibacterial Activity

The cytotoxic effects of compounds derived from this compound have been assessed against various cancer cell lines. Some derivatives demonstrated medium cytotoxicity, suggesting their potential as anticancer agents.

Table 2: Cytotoxicity Data on Cell Lines

CompoundCell Line TestedCytotoxicity (IC50)
Dispirooxindole derivativeA549Moderate
Other pyrrolidine derivativesMCF7Low to moderate
Antibacterial activity against E. coliLPTDPositive

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The 2-chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid
  • 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid
  • 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid

Comparison: 1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with chlorine in different positions, it may exhibit different binding affinities and selectivities for molecular targets .

Biological Activity

1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid, a compound featuring a pyrrolidine ring substituted with a 2-chlorophenyl group and a carboxylic acid functional group, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, including anticancer, antimicrobial, and potential neuropharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C11_{11}H12_{12}ClN1_{1}O2_{2}. Its structure includes:

  • A pyrrolidine ring which contributes to its biological activity.
  • A 2-chlorophenyl group , which enhances its interaction with biological targets.
  • A carboxylic acid functional group that may influence solubility and reactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives:

  • In vitro studies demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. For example, compounds with 4-chlorophenyl substitutions showed reduced cell viability, indicating enhanced anticancer activity compared to the parent compound .
  • Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. Specific derivatives have been shown to inhibit key signaling pathways involved in tumor progression.

Antimicrobial Activity

The compound also exhibits antimicrobial properties :

  • In studies involving multidrug-resistant strains of bacteria, certain derivatives demonstrated notable activity against Gram-positive pathogens like Staphylococcus aureus. The presence of the 2-chlorophenyl group was crucial in enhancing this activity .
  • Minimum Inhibitory Concentrations (MIC) for selected derivatives were determined, showcasing their potential as therapeutic agents against resistant strains .

Neuropharmacological Effects

Preliminary investigations suggest that this compound may interact with neurotransmitter systems:

  • Interaction studies indicate potential binding affinity to serotonin and norepinephrine transporters, suggesting a role in mood regulation and anxiety management. This aligns with findings from related compounds that have shown efficacy in treating depression and anxiety disorders .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerSignificant cytotoxicity against A549 cells; apoptosis induction ,
AntimicrobialEffective against multidrug-resistant Staphylococcus aureus ,
NeuropharmacologicalPotential interaction with serotonin/norepinephrine transporters,

Case Studies

  • Anticancer Study : A study evaluated various derivatives of this compound for their anticancer activity. Compounds with specific substitutions (e.g., 4-dimethylamino phenyl) exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin, indicating promising candidates for further development .
  • Antimicrobial Assessment : Another investigation focused on the antimicrobial efficacy of the compound against resistant bacterial strains. The study reported MIC values that suggest effective inhibition at concentrations achievable in clinical settings.

Properties

IUPAC Name

1-(2-chlorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-9-3-1-2-4-10(9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGYADRKFPWWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1519318-14-9
Record name 1-(2-chlorophenyl)pyrrolidine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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